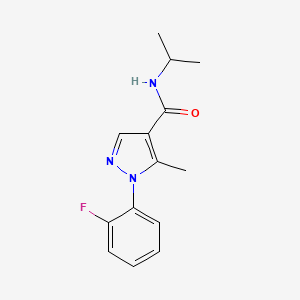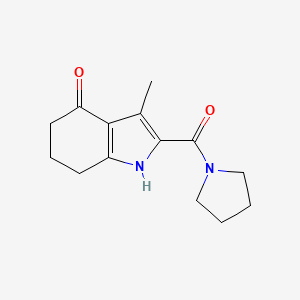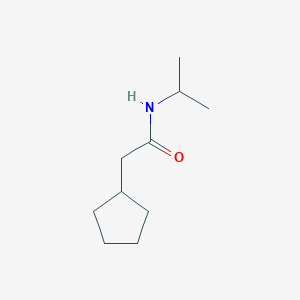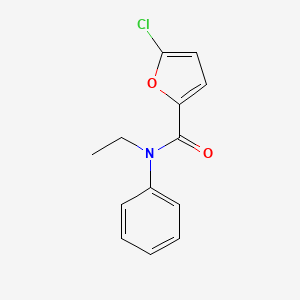
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of drugs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to lower blood glucose levels in diabetic rats. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to have toxic effects on the liver and kidneys in animal models.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide. One direction is to further study its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to study its potential toxicity and develop strategies to mitigate its toxic effects. Additionally, future studies could investigate the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide involves the reaction of 2-fluoroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to obtain 1-(2-fluorophenyl)-3-methyl-5-pyrazolone. The final step involves the reaction of 1-(2-fluorophenyl)-3-methyl-5-pyrazolone with isobutyl chloroformate to obtain 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)17-14(19)11-8-16-18(10(11)3)13-7-5-4-6-12(13)15/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVLKGXQBHQFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)

![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)

